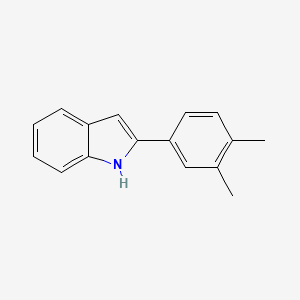
2-(3,4-Dimethylphenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are widely recognized for their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1H-indole typically involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include heating the mixture under reflux with an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylphenyl)-1H-indole: Similar structure with a different methyl substitution pattern.
2-Phenyl-1H-indole: Lacks the dimethyl substitution, making it less sterically hindered.
2-(4-Methylphenyl)-1H-indole: Contains a single methyl group on the phenyl ring.
Uniqueness
2-(3,4-Dimethylphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other indole derivatives .
Eigenschaften
Molekularformel |
C16H15N |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 |
InChI-Schlüssel |
KOSCFHZWGKGAPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



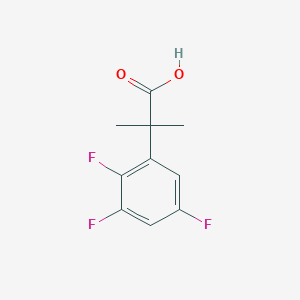
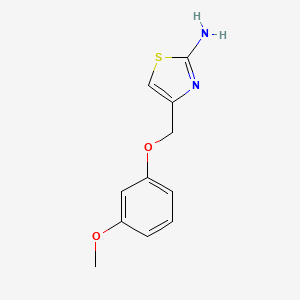
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
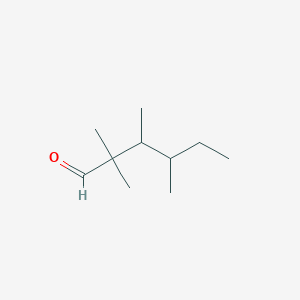
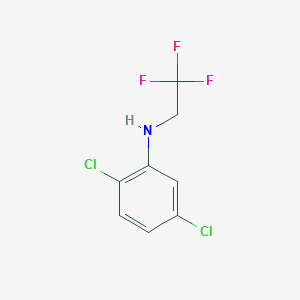
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
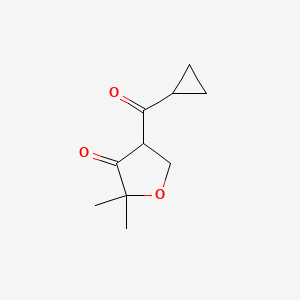

![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
![1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13069456.png)

![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)
